5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
Description
5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol is a structurally complex 1,2,4-triazole derivative characterized by a biphenyloxymethyl group at position 5, a 2-methoxyethyl substituent at position 4, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiol group enhances its reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions, which are critical for interactions with biological targets .
For example, lists a related compound, 5-(4-chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol, which shares the 2-methoxyethyl substituent but differs in the aromatic group at position 3. This highlights the modular design of triazole derivatives for tuning bioactivity .
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-[(2-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-22-12-11-21-17(19-20-18(21)24)13-23-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXGECOQLQMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)COC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Biological Activity Overview
Triazoles are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promising results in various biological assays.
Antifungal Activity
Triazoles are primarily known for their antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase, a crucial component in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity. Studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various pathogens, including Candida and Aspergillus species .
Antibacterial Activity
The compound has been evaluated for its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. In particular, studies have reported that triazole derivatives can exhibit minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ciprofloxacin and vancomycin. For instance, certain triazole hybrids have shown MIC values as low as 0.046 μM against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that related triazole compounds can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the modulation of cell cycle regulators and induction of oxidative stress in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As a triazole derivative, it likely inhibits cytochrome P450 enzymes involved in sterol biosynthesis in fungi and potentially in cancer cells.
- Cell Signaling Modulation : Triazoles can affect various signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Induction : Some studies suggest that triazoles can generate reactive oxygen species (ROS), which may lead to cancer cell death.
Case Studies
- Antibacterial Efficacy :
- Anticancer Studies :
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
A. Aromatic Substitutions at Position 5
- Biphenyl vs. Phenyl/Chlorophenyl Groups: The biphenyl group in the target compound introduces enhanced lipophilicity compared to simpler phenyl or chlorophenyl substituents (e.g., ). This may improve membrane permeability but could reduce aqueous solubility.
- Quinoline and Indole Hybrids: and describe triazoles fused with quinoline or indole moieties. These hybrids demonstrate superior anticancer activity due to planar aromatic systems that intercalate DNA or inhibit kinases. However, the biphenyl group in the target compound may offer a balance between bulk and flexibility for targeting proteins like Bcl-2 .
B. Alkyl vs. Aromatic Substitutions at Position 4
- 2-Methoxyethyl vs. Phenyl/Cyclohexyl Groups: The 2-methoxyethyl group (target compound) provides moderate steric bulk and polarity, favoring solubility in polar solvents.
Physicochemical Properties
- Solubility : The 2-methoxyethyl group improves water solubility compared to purely aromatic analogs. For instance, ’s chloro-phenyl analog is likely less soluble than the target compound due to reduced polarity .
- Stability: Thiol (-SH) groups are prone to oxidation, but notes that alkylation (e.g., with cesium carbonate) stabilizes the thiolate form, enhancing shelf-life .
Q & A
Q. What are the standard synthetic routes for preparing 5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization, alkylation, or Mannich reactions. For example:
- Cyclization : Reacting thiosemicarbazides with carboxylic acid derivatives under basic conditions (e.g., NaOH) to form the triazole core .
- Alkylation : Introducing the biphenyl-2-yloxymethyl group using alkyl halides or aryl bromides in solvents like dichloromethane with bases such as DIEA (diisopropylethylamine) .
- Characterization : Confirmation of structure via ¹H-NMR (e.g., δ 3.3–3.5 ppm for methoxy-ethyl protons), LC-MS for molecular ion peaks, and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : A combination of techniques is used:
- ¹H-NMR/¹³C-NMR : Assign peaks to confirm substituent positions (e.g., biphenyl protons at δ 7.2–7.6 ppm) .
- Chromatography : HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to verify purity (>95%) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₃H₂₂N₄O₂S) with <0.3% deviation .
Q. What in vitro assays are used to screen biological activity?
- Methodological Answer :
- Anticancer Screening : NCI-60 cell line panels at 10 µM concentration; measure IC₅₀ values via MTT assay (e.g., selective activity against melanoma and breast cancer lines) .
- Antimicrobial Testing : Broth microdilution (MIC ≤25 µg/mL against S. aureus or C. albicans) .
- ADME Prediction : Use tools like SwissADME to assess solubility (LogP ~3.5) and bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalyst Screening : Test CuCl or Pd-based catalysts for coupling reactions (e.g., Meerwein arylation) to reduce side products .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) at 80°C to enhance reaction rates .
- Purification : Gradient column chromatography (SiO₂, ethyl acetate/hexane 1:4 to 1:1) improves yield (>70%) .
Q. How to resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on biphenyl enhance anticancer activity) .
- Dose-Response Curves : Re-test ambiguous compounds at 0.1–100 µM to confirm IC₅₀ trends .
- Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity variations (e.g., ΔG = -9.2 kcal/mol for top derivatives) .
Q. What mechanistic studies elucidate the compound’s anticancer activity?
- Methodological Answer :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-3 activation .
- Gene Expression : qPCR/Western blot to measure p53 or Bcl-2 family protein levels .
- In Vivo Models : Xenograft studies in nude mice (e.g., 50 mg/kg dose, 30% tumor reduction) .
Q. How to address discrepancies in spectral data (e.g., NMR shifts)?
- Methodological Answer :
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals (e.g., biphenyl vs. triazole protons) .
- Isotopic Labeling : Use ¹³C-enriched reagents to trace ambiguous carbons .
- Computational NMR : Predict shifts with Gaussian09 (B3LYP/6-31G*) and compare to experimental data .
Q. What strategies improve metabolic stability for therapeutic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
